Pyridin-2-ylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

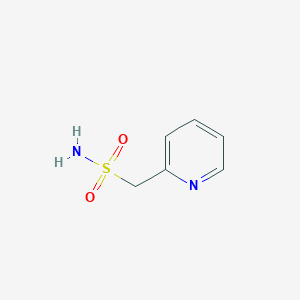

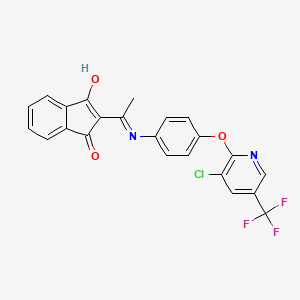

Pyridin-2-ylmethanesulfonamide is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

N-(Pyridin-2-yl)amides, which include Pyridin-2-ylmethanesulfonamide, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this method are mild and metal-free .Molecular Structure Analysis

The InChI code for Pyridin-2-ylmethanesulfonamide is 1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Pyridin-2-ylmethanesulfonamide has a molecular weight of 172.21 and a density of 1.398 . It has a boiling point of 315.5ºC at 760 mmHg and a melting point of 189-190ºC . The compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

Pyridin-2-ylmethanesulfonamide is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for this synthesis are mild and metal-free .

2. Formation of N-(pyridin-2-yl)amides via C–C bond cleavage The compound is used in the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . This method of amide synthesis is an alternative to traditional methods that use pre-activated acyl halides or anhydrides as starting materials .

Synthesis of 3-bromoimidazopyridines

Pyridin-2-ylmethanesulfonamide is also used in the synthesis of 3-bromoimidazopyridines in ethyl acetate via one-pot tandem cyclization/bromination . This process is promoted by further bromination and does not require a base .

Development of pharmaceutical molecules

N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from Pyridin-2-ylmethanesulfonamide, are used in the development of various pharmaceutical molecules . These structures have significant biological and therapeutic value .

Antimicrobial applications

Pyrimidine derivatives, which can be synthesized from Pyridin-2-ylmethanesulfonamide, are known for their antimicrobial properties .

Antiviral applications

Pyrimidine derivatives are also used in the development of antiviral drugs .

Antitumor applications

Pyrimidine derivatives have been used in the development of antitumor compounds .

Antifibrotic applications

The discovery of antifibrotic drugs has attracted great attention from organic and medicinal chemists. Pyrimidine derivatives, which can be synthesized from Pyridin-2-ylmethanesulfonamide, are known for their antifibrotic properties .

Safety and Hazards

Pyridin-2-ylmethanesulfonamide is labeled with the signal word "Warning" . It is considered a highly flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include keeping the compound away from heat, sparks, open flames, and hot surfaces . It should be handled only in well-ventilated areas or outdoors, and protective gloves, eye protection, and face protection should be worn .

Mécanisme D'action

Target of Action

Pyridin-2-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their wide range of pharmacological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including Pyridin-2-ylmethanesulfonamide, inhibit the activity of these enzymes, thereby preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

The action of Pyridin-2-ylmethanesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, the compound disrupts the production of essential nutrients, leading to the inhibition of bacterial growth .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .

Result of Action

The result of Pyridin-2-ylmethanesulfonamide’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, an essential nutrient for bacteria, the compound effectively halts the growth of the bacteria .

Action Environment

The action of Pyridin-2-ylmethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other substances that can interact with the compound, the pH of the environment, and the presence of resistance mechanisms in the bacteria. Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

pyridin-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRCVVBNEPJYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-ylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(4-chlorophenyl)formamido]-3-(furan-2-yl)-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2834033.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)

![2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide](/img/structure/B2834041.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)